molecular formula C27H26N2O4 B2625642 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid CAS No. 2137485-09-5

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid

Cat. No.: B2625642
CAS No.: 2137485-09-5
M. Wt: 442.515
InChI Key: KEFFHERUUDLOKN-UHFFFAOYSA-N
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Description

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring, which is further connected to a phenylacetic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid typically involves multiple steps. One common method includes the following steps:

    Fmoc Protection: The piperazine ring is first protected with the Fmoc group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Acylation: The protected piperazine is then acylated with phenylacetic acid chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base like piperidine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

    Acylation and Alkylation: The compound can be further modified through acylation or alkylation reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Acylation: Acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

    Deprotected Amine: Resulting from the removal of the Fmoc group.

    Substituted Derivatives: Depending on the substituents introduced during substitution reactions.

Scientific Research Applications

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise synthesis of peptides.

    Medicinal Chemistry: Used in the development of pharmaceutical compounds due to its structural versatility.

    Bioconjugation: Employed in the conjugation of biomolecules for various biochemical assays.

Mechanism of Action

The primary mechanism of action for 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid involves its role as a protecting group. The Fmoc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under basic conditions, allowing for the controlled synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.

    Fmoc-Asp(OtBu)-OH: An Fmoc-protected aspartic acid derivative.

Uniqueness

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid is unique due to its combination of a piperazine ring and a phenylacetic acid moiety, which provides additional structural complexity and potential for diverse chemical modifications compared to simpler Fmoc-protected amino acids.

Biological Activity

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid, with CAS number 180576-05-0, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H22N2O4
  • Molecular Weight : 366.41 g/mol
  • CAS Number : 180576-05-0
  • Structure : The compound features a piperazine moiety linked to a phenylacetic acid derivative, modified by a fluorenylmethoxycarbonyl group.

Research suggests that compounds similar to this compound may interact with various biological targets:

  • Cation Channel Inhibition : Studies indicate that related compounds can inhibit calcium currents mediated by L-type calcium channels (Cav1.2), which are crucial in neuronal excitability and muscle contraction .
  • Cytochrome P450 Interaction : The compound has been shown to influence the activity of cytochrome P450 isoforms, specifically CYP3A4 and CYP2D6, which are vital for drug metabolism .
  • Anticancer Activity : Preliminary evaluations suggest potential anticancer properties, with molecular docking studies indicating binding affinity to DNA topoisomerase II, which is essential for DNA replication and transcription .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
AnticonvulsantExhibits potential anticonvulsant properties through modulation of ion channels .
AnticancerShows cytotoxic effects against cancer cell lines while sparing normal cells .
Enzyme InhibitionInhibits specific cytochrome P450 enzymes, affecting drug metabolism .

Case Studies

  • Anticonvulsant Activity Study :
    • A study evaluated the anticonvulsant properties of related compounds in animal models. Results indicated a significant reduction in seizure frequency and duration, suggesting that the compound may modulate excitatory neurotransmission through calcium channel inhibition .
  • Anticancer Efficacy :
    • In vitro studies on MCF7 (breast cancer) and MCF10A (normal breast) cell lines demonstrated that the compound significantly decreased cell viability in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity indicates its potential as a safer alternative in cancer therapy .
  • Pharmacokinetic Profile :
    • Research into the pharmacokinetics of related piperazine derivatives showed varying absorption and distribution patterns influenced by structural modifications. These findings underline the importance of chemical structure in determining biological efficacy and safety profiles .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c30-26(31)25(19-8-2-1-3-9-19)28-14-16-29(17-15-28)27(32)33-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFFHERUUDLOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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